Aziridin-1-yl-(3-methylphenyl)methanone
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Overview
Description
Aziridin-1-yl-(3-methylphenyl)methanone is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-(3-methylphenyl)methanone typically involves the reaction of aziridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general principles of aziridine synthesis, such as the use of high-purity starting materials and controlled reaction conditions, are likely to be applied to ensure the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions include various amine derivatives, alcohols, and oximes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aziridin-1-yl-(3-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Aziridine derivatives are explored for their use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Industry: The compound is used in the production of polymers and materials with specific properties, such as antimicrobial coatings and adhesives
Mechanism of Action
The mechanism of action of aziridin-1-yl-(3-methylphenyl)methanone involves its ability to undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, resulting in alkylation and potential cytotoxic effects. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring structure.
2-Methylaziridine: A methyl-substituted aziridine with similar reactivity.
Aziridin-1-yl oximes: Compounds with an oxime functional group attached to the aziridine ring.
Uniqueness
Aziridin-1-yl-(3-methylphenyl)methanone is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
2453-31-8 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
aziridin-1-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)11-5-6-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
FAKPNCVFPWQGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC2 |
Origin of Product |
United States |
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